Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, nitrating agents, and reducing agents. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can introduce halogen atoms at specific positions on the fused ring system, while nitration reactions can introduce nitro groups .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an anticancer agent, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and thienyl substituents contribute to its enhanced stability and potential as a versatile scaffold for drug development .
Properties
CAS No. |
821023-59-0 |
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Molecular Formula |
C11H4Cl2N4S |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
5,7-dichloro-6-thiophen-3-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C11H4Cl2N4S/c12-9-8(6-1-2-18-5-6)10(13)17-11(16-9)7(3-14)4-15-17/h1-2,4-5H |
InChI Key |
KWRVFLINRWYLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=C(N3C(=C(C=N3)C#N)N=C2Cl)Cl |
Origin of Product |
United States |
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